Indigo

Übersicht

Beschreibung

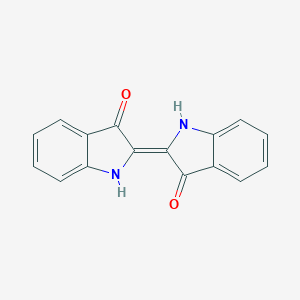

Indigo (C₁₆H₁₀N₂O₂) is a naturally occurring blue dye with a planar, symmetrical trans-configuration stabilized by intramolecular hydrogen bonds between carbonyl and imino groups . Historically extracted from plants like Indigofera tinctoria, modern production predominantly relies on chemical synthesis due to its higher efficiency and purity (~95% yield) compared to traditional methods . Its conjugated π-system enables strong light absorption in the visible spectrum (λₘₐₓ ~610 nm), making it indispensable in textiles, art pigments, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The most basic chemical approach for indigo production is the “Baeyer-Drewson this compound synthesis,” which involves the reaction of 2-nitrobenzaldehyde with acetone under alkaline conditions to form this compound, acetic acid, and water . Another method involves the fusion of sodium phenylglycinate in a mixture of caustic soda and sodamide .

Industrial Production Methods: Traditional methods of this compound production involve the fermentation of plant material to liberate indoxyl from this compound precursors, such as indican and isatan B. The indoxyl then spontaneously dimerizes to form this compound through air-mediated oxidation . Modern industrial production often employs microbial fermentation using genetically engineered bacteria to produce this compound in a more sustainable and environmentally friendly manner .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indigo unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat zu Isatin oxidiert werden.

Substitution: An den Indolringen von this compound können Substitutionsreaktionen auftreten, die zur Bildung verschiedener Derivate führen.

Hauptprodukte:

Oxidation: Isatin

Reduktion: Leukothis compound

Substitution: Verschiedene this compound-Derivate, wie Tyrianpurpur und Indirubin.

Wissenschaftliche Forschungsanwendungen

Indigo hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Wird in Färbetechniken für biologische Präparate eingesetzt.

Industrie: Wird bei der Herstellung von Blue Jeans und anderen Denim-Produkten verwendet.

5. Wirkmechanismus

This compound und seine Derivate entfalten ihre Wirkungen über verschiedene Mechanismen. Indirubin beispielsweise hemmt cyclin-abhängige Kinasen, die wichtige Regulatoren des Zellzyklus sind . Diese Hemmung kann zur Unterdrückung der Proliferation von Krebszellen führen. Darüber hinaus wurde festgestellt, dass this compound entzündungshemmende, antioxidative, antibakterielle und antivirale Eigenschaften besitzt .

Ähnliche Verbindungen:

Tyrianpurpur: Ein bromiertes Derivat von this compound, das historisch als Farbstoff für königliche Gewänder verwendet wurde.

Indoxyl: Ein Vorläufer von this compound, der an seiner Biosynthese beteiligt ist.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner leuchtenden blauen Farbe und seiner historischen Bedeutung als einer der ältesten von Menschen verwendeten Farbstoffe. Seine Fähigkeit, stabile, unlösliche Pigmente zu bilden, macht es besonders wertvoll in der Textilfärbung . Darüber hinaus unterstreichen die medizinischen Eigenschaften seiner Derivate, wie z. B. Indirubin, seine Bedeutung in verschiedenen Bereichen .

This compound ist nach wie vor eine Verbindung von großem Interesse aufgrund seiner vielfältigen Anwendungen und seiner historischen Bedeutung. Seine einzigartigen Eigenschaften und die laufenden Forschungen zu seinen Derivaten stellen sicher, dass es sowohl in wissenschaftlichen als auch in industriellen Kontexten relevant bleibt.

Wirkmechanismus

Indigo and its derivatives exert their effects through various mechanisms. For instance, indirubin inhibits cyclin-dependent kinases, which are key regulators of the cell cycle . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound has been found to have anti-inflammatory, antioxidant, antibacterial, and antiviral properties .

Vergleich Mit ähnlichen Verbindungen

Indirubin

Structure & Properties :

- Molecular Formula : C₁₆H₁₀N₂O₂ (same as indigo) but with an asymmetric cis-configuration due to distinct indole ring condensation .

- Absorption : Broader spectral range (λₘₐₓ ~550–650 nm) due to reduced conjugation symmetry .

- Applications : Primarily medicinal, with anticancer (e.g., leukemia) and kinase-inhibitory properties .

Key Differences :

- Indirubin’s isomerization from this compound requires stringent reaction control to prevent reversion .

- Lower natural abundance (~0.5% in This compound Naturalis) compared to this compound (~30%) .

This compound Carmine (Acid Blue 74)

Structure & Properties :

- Derivative : Sulfonated this compound (C₁₆H₈N₂O₈S₂), enhancing water solubility (>50 g/L vs. This compound’s <0.1 g/L) .

- Absorption : Blue-shifted λₘₐₓ (~610 nm in acidic media; ~580 nm in alkaline) due to sulfonic acid groups disrupting aggregation .

Tyrian Purple (6,6’-Dibromoindigotine)

Structure & Properties :

- Derivative : Brominated this compound (C₁₆H₈Br₂N₂O₂) with reduced solubility in organic solvents (e.g., chloroform) compared to this compound .

- Absorption : Higher wavelength absorption (λₘₐₓ ~650 nm) due to bromine’s electron-withdrawing effects .

Thiothis compound Derivatives

Structure & Properties :

- Core Modification : Sulfur replaces oxygen in carbonyl groups (C=S), altering electron delocalization .

- Absorption : Red-shifted λₘₐₓ (~620–680 nm) and enhanced photostability compared to this compound .

Structure & Properties :

- Modification: Alkyl chain acylation (e.g., octanoyl, palmitoyl) improves solubility in nonpolar media (e.g., diesel) .

- Yield Challenges : Low yields (~10–14%) due to competing side reactions; ~20% this compound recoverable .

Data Table: Comparative Analysis of this compound and Analogues

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing indigo dye degradation in electrochemical systems?

- Answer: A robust experimental design should employ Response Surface Methodology (RSM) to analyze interactions between variables (e.g., current intensity, NaCl concentration, dye concentration). For example, ANOVA analysis with a p-value <0.01 confirms statistical significance, and regression models (R² ≥88.3%) can identify dominant factors like current intensity and dye concentration . Use software like Minitab for factorial design and variance analysis to minimize confounding variables .

Q. How can researchers ensure reproducibility in this compound dye removal studies?

- Answer: Standardize protocols for electrode materials, electrolyte composition, and reaction time. Document deviations using a controlled variables table (e.g., pH tolerance ±0.2, temperature ±1°C). Cross-validate results with peer-reviewed benchmarks, such as Amani-Ghadima et al.’s 98.9% removal efficiency for CI Reactive Red 43, ensuring alignment with predicted outcomes .

Q. What frameworks guide the formulation of research questions in this compound-related studies?

- Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- Population: Synthetic wastewater containing this compound dye.

- Intervention: Electrocoagulation with aluminum electrodes.

- Comparison: Traditional adsorption methods.

- Outcome: Removal efficiency (CR%) and energy consumption (EEC) .

Advanced Research Questions

Q. How do contradictions in this compound degradation data arise, and what statistical methods resolve them?

- Answer: Contradictions often stem from unaccounted variables (e.g., electrode passivation, fluctuating ionic strength). Use multivariate ANOVA to isolate confounding factors. For instance, a p-value <0.01 in F-tests confirms model validity, while residual plots identify outliers requiring re-evaluation . Pair this with sensitivity analysis to rank parameter influence (e.g., current intensity contributes 42% to CR% variance) .

Q. What methodologies optimize this compound removal while minimizing resource consumption?

- Answer: Implement multi-objective optimization via desirability functions. For example, balance CR% (target: ≥95%), EEC (target: ≤2 kWh/m³), and electrode mass loss (target: ≤0.5 g/L) using Pareto frontiers. Minitab’s response optimizer can generate pareto-optimal solutions, validated through triplicate experiments .

Q. How can qualitative and quantitative data be integrated in studies using this compound (Conversational AI) for academic research?

- Answer: Use mixed-methods design :

- Quantitative: Analyze response rates and Likert-scale ratings from this compound’s surveys.

- Qualitative: Thematic analysis of open-ended responses (e.g., coding themes like “team dynamics” or “motivational barriers”). Validate findings via triangulation with instructor feedback and peer assessments .

Q. Methodological Considerations

Q. How should researchers address gaps in this compound degradation literature?

- Answer: Conduct a systematic review using PRISMA guidelines to map existing studies. For example, identify understudied areas like biodegradation pathways or long-term electrode stability. Use citation chaining (forward/backward searches) in Scopus or Web of Science to trace knowledge gaps .

Q. What ethical and practical criteria (FINER) apply to this compound research proposals?

- Answer: Apply the FINER framework :

- Feasible: Ensure access to electrochemical cells and HPLC for dye quantification.

- Interesting: Link findings to SDG 6 (Clean Water).

- Novel: Explore hybrid methods (e.g., solar-electrocoagulation).

- Ethical: Disclose conflicts of interest with dye manufacturers.

- Relevant: Align with regulatory standards for industrial effluent .

Eigenschaften

IUPAC Name |

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.